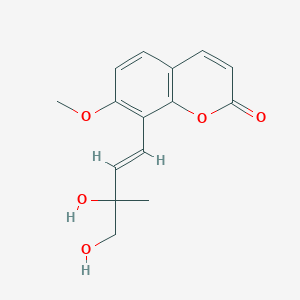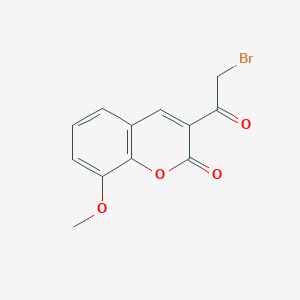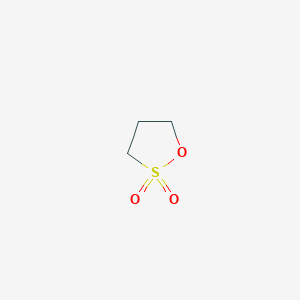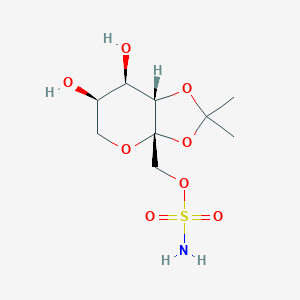![molecular formula C27H37N3O2 B022744 N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide CAS No. 110101-64-9](/img/structure/B22744.png)
N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor and has been shown to have potential therapeutic applications in the treatment of addiction, schizophrenia, and other psychiatric disorders.
Mécanisme D'action
The mechanism of action of N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is complex and not fully understood. It is known to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. By blocking the activity of this receptor, N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide may reduce drug-seeking behavior and improve cognitive function.
Biochemical and Physiological Effects:
N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce dopamine release in the brain, which may contribute to its anti-addictive effects. It has also been shown to improve cognitive function in animal models of schizophrenia, possibly by modulating glutamate neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has several advantages for use in lab experiments. It is a potent and selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in addiction, schizophrenia, and other psychiatric disorders. However, there are also limitations to its use. It is a complex compound that requires careful synthesis and purification, and its effects may be influenced by a number of factors, such as dose, route of administration, and animal strain.
Orientations Futures
There are many potential future directions for research on N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide. One area of interest is the development of more selective and potent dopamine D3 receptor antagonists, which may have improved therapeutic efficacy and fewer side effects. Another area of interest is the use of N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide in combination with other drugs, such as antipsychotics or antidepressants, to improve their efficacy. Finally, there is interest in exploring the potential use of N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide in the treatment of other psychiatric disorders, such as bipolar disorder or anxiety disorders.
Méthodes De Synthèse
The synthesis of N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is a complex process that involves several steps. The starting materials are cyclohexylmagnesium bromide, benzyl chloride, 4-(2-methoxyphenyl)piperazine, and 3-chloropropanoic acid. The reaction is carried out under carefully controlled conditions, and the product is purified by column chromatography.
Applications De Recherche Scientifique
N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has been widely used in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor, which has been implicated in the pathophysiology of addiction, schizophrenia, and other psychiatric disorders. Studies have shown that N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide can reduce drug-seeking behavior in animal models of addiction and improve cognitive function in animal models of schizophrenia.
Propriétés
Numéro CAS |
110101-64-9 |
|---|---|
Nom du produit |
N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide |
Formule moléculaire |
C27H37N3O2 |
Poids moléculaire |
435.6 g/mol |
Nom IUPAC |
N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C27H37N3O2/c1-32-25-15-9-8-14-24(25)30-20-18-29(19-21-30)17-16-26(31)28-27(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2,4-5,8-11,14-15,23,27H,3,6-7,12-13,16-21H2,1H3,(H,28,31) |
Clé InChI |
WLYGOGBWJMMWNS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC(C3CCCCC3)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC(C3CCCCC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride](/img/structure/B22680.png)
![Methyl (4R)-4-[(8R,9S,10R,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B22682.png)




